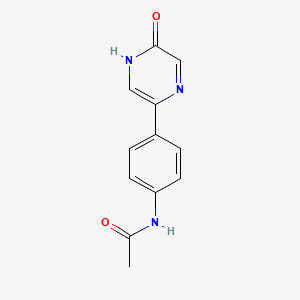
5-(4-acetamidophenyl)pyrazin-2(1H)-one
Cat. No. B8720026
M. Wt: 229.23 g/mol
InChI Key: HKRDYSUZYCDGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04657906
Procedure details


N-Acetylphenylhydroxylamine (100 g) and 2-chloropyrazine (79 g) were dissolved in anhydrous dimethylformamide (500 ml). Sodium hydride (50% oil; 46 g) was added in portions over 11/2 hours, ensuring that the temperature was maintained between 20°-40° C. The reaction mixture was cooled, diluted with water (2500 ml), washed with dichloromethane (4 times) and filtered through diatomaceous earth. Acetic acid was slowly added with stirring to take the pH of the filtrate to 5-6. During this addition crystalline solid formed. After 30 minutes, this was collected by filtration, washed with very dilute acetic acid and dried at 60° C. to yield 5-(4-acetamidophenyl)-2-(1H)-pyrazinone (94.6 g).





Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)O)(=[O:3])[CH3:2].Cl[C:13]1[CH:18]=[N:17][CH:16]=[CH:15][N:14]=1.[H-].[Na+].CN(C)C=[O:24]>O>[C:1]([NH:4][C:6]1[CH:11]=[CH:10][C:9]([C:16]2[N:17]=[CH:18][C:13](=[O:24])[NH:14][CH:15]=2)=[CH:8][CH:7]=1)(=[O:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N(O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
79 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CN=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained between 20°-40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane (4 times)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through diatomaceous earth
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Acetic acid was slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During this addition crystalline solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
this was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with very dilute acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C=1N=CC(NC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 94.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
